TCS PIM-1 1 is a selective inhibitor of the Pim-1 kinase, classified as an ATP-competitive compound. It has garnered attention in scientific research due to its potential therapeutic applications, particularly in oncology and fibrosis. The compound is known for its selectivity, exhibiting significantly lower inhibition against Pim-2 and MEK1/2, with IC50 values of 50 nM for Pim-1, and greater than 20,000 nM for both Pim-2 and MEK1/2 . The chemical formula of TCS PIM-1 1 is C18H11BrN2O2, with a molecular weight of approximately 367.2 g/mol. It is typically stored at +4°C and has a purity of ≥98% as determined by high-performance liquid chromatography .
The synthesis of TCS PIM-1 1 involves multi-step organic reactions that are designed to construct its complex molecular structure. While specific synthetic pathways may vary, the general approach includes:
A detailed study on the synthesis of related Pim kinase inhibitors provides insights into the methodologies employed, emphasizing the importance of structural modifications to enhance selectivity and potency .
The molecular structure of TCS PIM-1 1 can be represented using structural formulas that highlight its functional groups:
The InChI key for TCS PIM-1 1 is SVSYJTYGPLVUOZ-UHFFFAOYSA-N, which provides a unique identifier for computational chemistry applications . The structural representation can be visualized using cheminformatics software to better understand its interaction with biological targets.
TCS PIM-1 1 primarily functions through its interaction with the Pim-1 kinase. The compound inhibits the kinase's activity by competing with ATP for binding at the active site. This competitive inhibition is crucial in modulating downstream signaling pathways associated with cell proliferation and survival.
The mechanism by which TCS PIM-1 1 exerts its effects involves several steps:
Data from studies indicate that this mechanism can lead to decreased viability in cancer cells and altered behavior in stem cells associated with glioblastoma .
TCS PIM-1 1 exhibits distinct physical and chemical properties that are relevant for its application in research:
Property | Value |
---|---|
Molecular Weight | 367.2 g/mol |
Solubility | DMSO (36.72 mg/mL) |
Purity | ≥98% (HPLC) |
These properties facilitate its use in various biochemical assays and therapeutic research settings.
TCS PIM-1 1 has several notable applications in scientific research:
The Pim kinase family comprises three highly conserved serine/threonine kinases (Pim-1, Pim-2, Pim-3) encoded by the PIM proto-oncogenes. These isoforms share 44–71% amino acid sequence homology but exhibit distinct tissue expression patterns: Pim-1 predominates in hematopoietic cells, Pim-2 in lymphocytes and the brain, and Pim-3 in kidneys, breast, and brain tissue [8] [10]. Structurally, Pim kinases feature a unique bilobed kinase domain with a hinge region (residues 123–125) containing a proline-rich tertiary amine motif. This architecture creates an ATP-binding pocket that is shallower and more open than those of other kinases, enabling selective targeting [8] [10]. Unlike most kinases, Pim isoforms lack regulatory domains, rendering them constitutively active and dependent on transcriptional/translational control. Their expression is rapidly induced by cytokines (e.g., IL-6), growth factors, and stress signals via JAK/STAT, NF-κB, and HOXA9 pathways [2] [8].
Table 1: Structural and Functional Characteristics of Pim Kinase Isoforms
Isoform | Chromosomal Location | Molecular Weight (kDa) | Primary Tissues/Cancers | Key Functional Roles |
---|---|---|---|---|
Pim-1 | 6p21.2 | 34, 44 (isoforms) | Hematopoietic, prostate, breast | Cell proliferation, survival, senescence |
Pim-2 | Xp11.23 | 34, 37, 40 (isoforms) | Lymphocytes, myeloma, leukemia | Apoptosis resistance, protein translation |
Pim-3 | 22q13 | ~35 | Brain, pancreas, colon | Metastasis, chemoresistance |
Functionally, Pim kinases phosphorylate substrates at consensus motifs (K/R–X–X–X–S/T–X) to regulate cell cycle progression (via CDC25A, p21), apoptosis (via BAD, ASK1), and protein synthesis (via 4E-BP1) [8] [10]. Their overexpression is oncogenic, yet paradoxically, they also drive cellular senescence—a tumor-suppressive mechanism involving irreversible growth arrest.
Pim-1 exerts dual, context-dependent roles in cancer:
Table 2: Dual Roles of Pim-1 Kinase in Cancer and Senescence
Biological Context | Key Targets | Phosphorylation Site | Functional Outcome | Evidence |
---|---|---|---|---|
Oncogenesis | BAD | Ser112 | Inhibits apoptosis | Solid tumors, leukemia [8] |
c-Myc | Ser62 | Stabilizes oncoprotein | Prostate cancer [10] | |
p21 | Thr145 | Cytoplasmic relocalization | Breast cancer [5] | |
Senescence | HP1γ | Ser93 | SAHF formation | Fibroblasts, OIS models [5] |
RelA/p65 (NF-κB) | Ser276 | SASP amplification | IPF fibroblasts [2] |
Targeting Pim-1 is therapeutically compelling for three reasons:1. Disease-Specific Overexpression: Pim-1 is overexpressed in:- 80% of untreated early rheumatoid arthritis (RA) patients’ CD4+ T cells, correlating with hyperproliferation (elevated Ki67) and activation (CD25) [6]- IPF fibroblasts, where it sustains NF-κB-driven inflammatory cytokine production [2]- Over 50% of solid tumors (e.g., 71% of pancreatic cancers), where it predicts poor prognosis [8] [10]
Table 3: Disease Associations of Pim-1 Kinase and Therapeutic Rationale
Disease | Overexpression Site | Key Pathogenic Mechanism | Intervention Outcome |
---|---|---|---|
Idiopathic Pulmonary Fibrosis | Lung fibroblasts | NF-κB/IL-6 positive feedback | ↓ Cytokine secretion, ↓ senescence markers [2] |
Rheumatoid Arthritis | CD4+ T cells | T-cell hyperproliferation | ↓ CD25, ↓ Ki67 [6] |
Triple-Negative Breast Cancer | Tumor epithelium | Suppression of CDKN1A/CDKN2B | ↑ Chemosensitivity [8] |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: